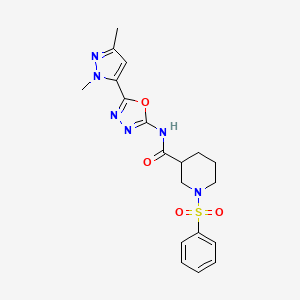

![molecular formula C18H19FN2O4S B2867789 4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922022-96-6](/img/structure/B2867789.png)

4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

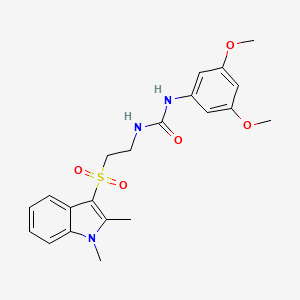

The compound is a complex organic molecule with several functional groups. It contains a benzenesulfonamide moiety, which is a common feature in many pharmaceuticals due to its bioactivity . The molecule also has a tetrahydrobenzo[b][1,4]oxazepin ring, which is a type of seven-membered heterocyclic ring containing oxygen and nitrogen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the availability of starting materials and the desired route of synthesis. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrobenzo[b][1,4]oxazepin ring and the benzenesulfonamide group would likely have a significant impact on the compound’s three-dimensional structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the benzenesulfonamide group might undergo reactions typical of sulfonamides, while the tetrahydrobenzo[b][1,4]oxazepin ring might participate in reactions typical of heterocycles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like sulfonamide could enhance its solubility in polar solvents .Scientific Research Applications

Synthesis and Bioactivity

Studies on benzenesulfonamides, including various derivatives, focus on their synthesis and evaluation for biological activities, particularly as inhibitors of enzymes like carbonic anhydrase. These compounds have shown potential in targeting specific isoforms of human carbonic anhydrases, which play crucial roles in physiological processes such as respiration and pH homeostasis. For example, sulfonamide derivatives have been explored for their cytotoxic activities and potential as tumor-specific agents due to their inhibitory effects on carbonic anhydrase isoforms present in human tumors (Gul et al., 2016).

Enantioselective Construction

Research has also delved into the organocatalytic asymmetric addition of substrates to dibenzo[b,f][1,4]oxazepines, demonstrating the synthesis of cyclic amines with chiral C–F stereocenters. This process highlights the potential of benzenesulfonamide derivatives in creating enantioselective compounds, which are valuable in medicinal chemistry for their improved pharmacological profiles (Li et al., 2019).

Antitumor Activity

Several benzenesulfonamide derivatives have been synthesized and tested for their antitumor activities. For instance, compounds with specific substituents have shown remarkable activity and selectivity toward cancer cell lines, highlighting the therapeutic potential of these molecules in cancer treatment (Sławiński & Brzozowski, 2006).

Crystal Structure Investigation

The crystal structures of benzenesulfonamide derivatives have been investigated to understand their molecular packing and intermolecular interactions. This research provides valuable insights into the design of compounds with desired physical and chemical properties for pharmaceutical applications (Suchetan et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-18(2)11-25-16-9-6-13(10-15(16)21(3)17(18)22)20-26(23,24)14-7-4-12(19)5-8-14/h4-10,20H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTQRGAPLQVQEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid](/img/structure/B2867707.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2867713.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2867715.png)

![8-(2-Chlorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2867721.png)

![N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine](/img/structure/B2867723.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-ethoxybenzamide](/img/structure/B2867724.png)